molecular formula C16H11N3O4S B137231 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Cat. No.: B137231
M. Wt: 341.3 g/mol
InChI Key: ZHQPRBRAQYOKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone, also known as DBCO-Q, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBCO-Q has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Potency as HCV Inhibitors

    This compound, when modified into heteroaromatic systems, has shown potential as an inhibitor of hepatitis C virus (HCV) NS5B polymerase. The modifications aim to enhance its physicochemical properties and potency profile (Tedesco et al., 2009).

  • Role in Discovering Potent HCV Inhibitors

    A class of these compounds, including the specified chemical, demonstrated significant inhibition of HCV polymerase enzymatic activity. This led to the discovery of a specific inhibitor, which showed excellent potency in biochemical and cellular assays, highlighting its potential as a clinical candidate for HCV treatment (Tedesco et al., 2006).

  • Antiviral Drug Development

    Research on derivatives of this compound as potential anti-HCV drugs targeting NS5B polymerase has been conducted. Their synthesis, along with inhibition and replicon activity, is a significant focus in developing new antiviral drugs (Wang et al., 2009).

Antibacterial Activity

  • Activity Against Bacteria: Some derivatives synthesized from this compound have been tested and shown marked activity against bacteria like Bacillus subtilis. This highlights its potential application in developing antibacterial agents (Zia-ur-Rehman et al., 2006).

Molecular Modelling and Analysis

  • Molecular Docking Studies for HCV Inhibitors: Molecular docking and dynamics studies have been carried out on derivatives, including the specified compound, targeting the NS5B protein of HCV. This research provides insights for designing potent anti-HCV molecules (Malathi et al., 2019).

Miscellaneous Applications

  • Synthesis of Novel Compounds

    The compound has been used in synthesizing new biologically active substances, including 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones. Such research expands the potential applications in various medicinal fields (Ukrainets et al., 2017).

  • Antioxidant and Antimicrobial Studies

    Novel derivatives of this compound have been synthesized and shown antioxidant and antimicrobial properties, indicating its versatility in pharmaceutical applications (Ahmad et al., 2012).

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8H,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQPRBRAQYOKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 2
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 3
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 4
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 5
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Reactant of Route 6
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.